Cas no 1251630-06-4 (3-ethyl-N-(3-methoxyphenyl)methyl-N-(3-methylphenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide)

3-ethyl-N-(3-methoxyphenyl)methyl-N-(3-methylphenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide structure
1251630-06-4 structure
商品名:3-ethyl-N-(3-methoxyphenyl)methyl-N-(3-methylphenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide
CAS番号:1251630-06-4
MF:C23H24N4O3S
メガワット:436.526663780212
CID:6439575
PubChem ID:49664972

3-ethyl-N-(3-methoxyphenyl)methyl-N-(3-methylphenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-ethyl-N-(3-methoxyphenyl)methyl-N-(3-methylphenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide
    • CHEMBL4549688
    • AKOS024485216
    • 3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
    • 3-ethyl-N-(3-methoxybenzyl)-N-(m-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
    • 1251630-06-4
    • F3406-7331
    • インチ: 1S/C23H24N4O3S/c1-4-22-24-25-23-21(12-7-13-26(22)23)31(28,29)27(19-10-5-8-17(2)14-19)16-18-9-6-11-20(15-18)30-3/h5-15H,4,16H2,1-3H3
    • InChIKey: YOXVEDXPRDWACL-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CC=CN2C(CC)=NN=C21)(N(C1C=CC=C(C)C=1)CC1C=CC=C(C=1)OC)(=O)=O

計算された属性

  • せいみつぶんしりょう: 436.15691181g/mol
  • どういたいしつりょう: 436.15691181g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 685
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 85.2Ų

3-ethyl-N-(3-methoxyphenyl)methyl-N-(3-methylphenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-7331-2μmol
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251630-06-4
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-7331-25mg
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251630-06-4
25mg
$109.0 2023-09-10
Life Chemicals
F3406-7331-10mg
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251630-06-4
10mg
$79.0 2023-09-10
Life Chemicals
F3406-7331-30mg
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251630-06-4
30mg
$119.0 2023-09-10
Life Chemicals
F3406-7331-20μmol
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251630-06-4
20μmol
$79.0 2023-09-10
Life Chemicals
F3406-7331-4mg
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251630-06-4
4mg
$66.0 2023-09-10
Life Chemicals
F3406-7331-5μmol
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251630-06-4
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-7331-10μmol
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251630-06-4
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-7331-15mg
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251630-06-4
15mg
$89.0 2023-09-10
Life Chemicals
F3406-7331-3mg
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
1251630-06-4
3mg
$63.0 2023-09-10

3-ethyl-N-(3-methoxyphenyl)methyl-N-(3-methylphenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide 関連文献

3-ethyl-N-(3-methoxyphenyl)methyl-N-(3-methylphenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamideに関する追加情報

Introduction to 3-ethyl-N-(3-methoxyphenyl)methyl-N-(3-methylphenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide (CAS No. 1251630-06-4)

The compound 3-ethyl-N-(3-methoxyphenyl)methyl-N-(3-methylphenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide, identified by its CAS number 1251630-06-4, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure combines multiple pharmacophoric elements, making it a promising candidate for further exploration in therapeutic applications. The compound’s unique scaffold, featuring a triazolo[4,3-a]pyridine core appended with a sulfonamide functional group, positions it as a versatile building block for drug discovery initiatives.

Recent studies have highlighted the potential of heterocyclic compounds in addressing complex biological targets. The triazolo[4,3-a]pyridine moiety is particularly noteworthy due to its presence in several bioactive molecules with demonstrated pharmacological efficacy. In particular, derivatives of this scaffold have been investigated for their interactions with enzymes and receptors involved in inflammatory and infectious diseases. The incorporation of an N-(3-methoxyphenyl)methyl group and an N-(3-methylphenyl) substituent further enhances the compound’s molecular diversity, enabling fine-tuning of its pharmacokinetic and pharmacodynamic properties.

The sulfonamide moiety is another critical feature of this compound, contributing to its solubility and bioavailability while also serving as a hydrogen bond acceptor in protein-ligand interactions. This functional group is widely recognized for its role in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to modulate biological pathways effectively. The synergistic combination of these structural elements makes 3-ethyl-N-(3-methoxyphenyl)methyl-N-(3-methylphenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide an intriguing subject for further investigation.

In the context of contemporary drug discovery, the development of novel scaffolds that exhibit high selectivity and low toxicity is paramount. The structural complexity of this compound suggests that it may possess unique binding characteristics compared to existing therapeutic agents. Preliminary computational studies have indicated that the triazolo[4,3-a]pyridine core can engage with specific residues in target proteins, potentially leading to the identification of new therapeutic modalities. These findings align with the broader trend toward structure-based drug design, where computational modeling plays a pivotal role in accelerating the discovery process.

Moreover, the presence of both aromatic and aliphatic components in the molecular structure suggests that this compound may exhibit favorable metabolic stability. Aromatic rings are known to contribute to hydrophobic interactions, while aliphatic chains can influence solubility and membrane permeability. By balancing these features, the compound may achieve an optimal balance between bioavailability and target engagement. Such attributes are particularly valuable in the development of oral therapies that require efficient absorption and distribution throughout the body.

Recent advances in synthetic chemistry have enabled the efficient preparation of complex heterocyclic compounds like this one. Techniques such as multi-component reactions and transition-metal-catalyzed couplings have streamlined the synthesis of intricate molecular architectures. These methodologies not only reduce production costs but also allow for rapid diversification of chemical libraries. As a result, compounds like 3-ethyl-N-(3-methoxyphenyl)methyl-N-(3-methylphenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide can be synthesized with high yields and purity, facilitating their subsequent evaluation in biological assays.

The potential applications of this compound extend across multiple therapeutic areas. For instance, its structural features suggest activity against enzymes implicated in metabolic disorders or neurodegenerative diseases. Additionally, the sulfonamide moiety may enhance binding affinity to bacterial enzymes or viral proteases, making it a candidate for antimicrobial or antiviral therapies. Ongoing research is exploring these possibilities through high-throughput screening (HTS) campaigns and virtual docking studies aimed at identifying optimal lead compounds for further development.

In conclusion,3-ethyl-N-(3-methoxyphenyl)methyl-N-(3-methylphenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide (CAS No. 1251630-06-4) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutics. Its unique combination of pharmacophoric elements positions it as a valuable asset in medicinal chemistry research programs aimed at addressing unmet medical needs. As investigations into its biological activity continue,a clearer picture will emerge regarding its potential as a lead molecule or as inspiration for derivative design.

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